molecular formula C23H23N7O B11934546 4-{5-[(E)-2-[(3-methylphenyl)methylidene]hydrazin-1-yl]-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl}morpholine

4-{5-[(E)-2-[(3-methylphenyl)methylidene]hydrazin-1-yl]-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl}morpholine

Cat. No.: B11934546
M. Wt: 413.5 g/mol
InChI Key: RFZQYGBLRIKROZ-XYGWBWBKSA-N
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Description

4-{5-[(E)-2-[(3-Methylphenyl)methylidene]hydrazin-1-yl]-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl}morpholine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused pyrazole-pyrimidine core, substituted with a morpholine ring at position 7, a pyridin-4-yl group at position 2, and a hydrazone-linked 3-methylphenyl moiety at position 5 (Figure 1). This compound belongs to a class of nitrogen-rich heterocycles known for their bioactivity in targeting enzymes, receptors, and epigenetic regulators .

Properties

Molecular Formula

C23H23N7O

Molecular Weight

413.5 g/mol

IUPAC Name

N-[(Z)-(3-methylphenyl)methylideneamino]-7-morpholin-4-yl-2-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-5-amine

InChI

InChI=1S/C23H23N7O/c1-17-3-2-4-18(13-17)16-25-27-21-15-23(29-9-11-31-12-10-29)30-22(26-21)14-20(28-30)19-5-7-24-8-6-19/h2-8,13-16H,9-12H2,1H3,(H,26,27)/b25-16-

InChI Key

RFZQYGBLRIKROZ-XYGWBWBKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N\NC2=NC3=CC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5

Canonical SMILES

CC1=CC(=CC=C1)C=NNC2=NC3=CC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 4-{5-[(E)-2-[(3-methylphenyl)methylidene]hydrazin-1-yl]-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl}morpholine involves several steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4-{5-[(E)-2-[(3-methylphenyl)methylidene]hydrazin-1-yl]-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl}morpholine undergoes various chemical reactions, including:

Scientific Research Applications

4-{5-[(E)-2-[(3-methylphenyl)methylidene]hydrazin-1-yl]-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl}morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{5-[(E)-2-[(3-methylphenyl)methylidene]hydrazin-1-yl]-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl}morpholine is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological activities .

Comparison with Similar Compounds

Key Structural Features :

  • Pyrazolo[1,5-a]pyrimidine core : Provides planar rigidity, facilitating π-π stacking interactions with biological targets.
  • Morpholine substituent : Enhances solubility and hydrogen-bonding capacity due to its oxygen atom .

Synthetic Routes :
The compound is synthesized via multicomponent reactions involving aromatic aldehydes, hydrazine derivatives, and pyrazolo[1,5-a]pyrimidine precursors under regioselective conditions. Ultrasonic irradiation with KHSO₄ in aqueous-alcohol media has been reported to optimize yields for analogous structures .

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological properties depending on substituent patterns. Below is a comparative analysis of the target compound with structurally related analogs (Table 1).

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name / ID Substituents (Positions) Molecular Weight (g/mol) Key Properties/Bioactivity Reference
Target Compound 7-Morpholine, 2-Pyridin-4-yl, 5-(3-methylphenyl hydrazone) ~478.5* Predicted enhanced solubility (morpholine), potential kinase inhibition (pyridinyl)
Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate 7-(4-Morpholinophenyl), 5-Methyl, 6-Ethoxycarbonyl 394.38 Moderate antifungal activity; morpholine improves membrane permeability
2-Amino-5-(3-fluorophenyl)-3-[(E)-(4-hydroxyphenyl)diazenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7-one 5-(3-Fluorophenyl), 3-Diazenyl, 7-Ketone 366.35 Anticancer activity (NCI-60 screening); fluorophenyl enhances lipophilicity
2-Amino-5-(2,4-dimethoxyphenyl)-3-[(E)-(4-hydroxyphenyl)diazenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7-one 5-(2,4-Dimethoxyphenyl) 394.38 Antibacterial activity; methoxy groups improve DNA intercalation
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-oxyacetylhydrazone derivatives 2-Oxyacetylhydrazone, 5,7-Dimethyl ~290–350 Herbicidal and fungicidal activity; chiral centers enhance bioactivity

*Estimated based on analogous structures.

Key Findings:

Substituent Effects on Bioactivity: Morpholine Group: The target compound’s morpholine substituent at position 7 contrasts with the 4-morpholinophenyl group in , showing divergent solubility profiles. Morpholine-containing derivatives generally exhibit improved pharmacokinetics compared to halogenated analogs (e.g., fluorine in ). Hydrazone vs. Aromatic Substituents: The 3-methylphenyl group in the target compound balances lipophilicity and steric bulk, differing from electron-withdrawing substituents (e.g., trifluoromethyl in ) that enhance metabolic stability but reduce solubility.

Synthetic Accessibility :

  • Ultrasonic irradiation methods (as in ) achieve higher yields (75–90%) for pyrazolo[1,5-a]pyrimidines compared to traditional thermal cyclization (50–65% in ).

Bioactivity Trends :

  • Compounds with pyridinyl substituents (e.g., target compound and ) show promise in kinase inhibition due to π-stacking with ATP-binding pockets.
  • Hydrazone derivatives (e.g., target compound and ) demonstrate dual functionality as metal chelators and enzyme inhibitors, contrasting with acetylated hydrazines in , which lack bioactivity.

Limitations and Contradictions:

  • piperazine analogs .
  • Fluorinated derivatives (e.g., ) exhibit superior cytotoxicity but poorer solubility compared to the target compound, underscoring trade-offs in drug design.

Biological Activity

The compound 4-{5-[(E)-2-[(3-methylphenyl)methylidene]hydrazin-1-yl]-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl}morpholine is a complex organic molecule notable for its potential biological activities. This compound features a unique structural framework that combines hydrazone and pyrazolo-pyrimidine functionalities, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

PropertyDescription
IUPAC Name This compound
Molecular Formula C23H23N7O
Molecular Weight 413.5 g/mol
CAS Number 1232221-74-7

The compound's structure includes a morpholine ring, which is known for its ability to enhance solubility and bioavailability in biological systems. The presence of the pyrazolo-pyrimidine moiety contributes to its potential as a bioactive agent.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazolo and pyrimidine scaffolds. Research indicates that derivatives of these structures can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

In vitro assays demonstrated that compounds similar to this compound exhibit significant antiproliferative activity, with IC50 values in the low micromolar range against several cancer types .

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis. Specifically, it may interact with DNA repair enzymes or cell signaling pathways that regulate apoptosis, leading to increased cancer cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses moderate activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This broad-spectrum activity could be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Study 1: Anticancer Activity Evaluation

A study published in 2022 synthesized various pyrazolo-pyrimidine derivatives and evaluated their anticancer properties. Among these, the compound related to this compound showed promising results against breast and liver cancer cells, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .

Study 2: Antimicrobial Efficacy Assessment

Another research effort focused on assessing the antimicrobial properties of structurally similar compounds. The results indicated that these compounds exhibited significant inhibition zones against selected bacterial strains, suggesting their potential as lead compounds for developing new antimicrobial agents .

Q & A

Q. How can AI-driven cheminformatics tools predict off-target interactions for this compound?

  • Methodological Answer : Deep learning platforms (e.g., DeepChem) trained on Tox21 datasets predict hepatotoxicity and CYP450 inhibition. Molecular dynamics simulations (e.g., GROMACS) assess protein-ligand binding stability. False-positive mitigation involves ensemble models and experimental validation via SPR or ITC .

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